molecular formula C13H11FN2O2 B15091455 Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

Cat. No.: B15091455
M. Wt: 246.24 g/mol
InChI Key: KZJCSFAAZQOOQO-UHFFFAOYSA-N
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Description

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyridine ring is replaced by an amino group.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(6-aminopyridin-2-yl)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(6-aminopyridin-2-yl)-3-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(6-aminopyridin-2-yl)-3-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable scaffold in drug design.

Biological Activity

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C13H12FN2O2 and a molecular weight of approximately 246.24 g/mol. Its structure includes a fluorobenzene ring substituted with an aminopyridine moiety, which contributes to its biological properties. The presence of the amino group and the fluorine atom suggests potential interactions with various biological targets, making it relevant for drug development.

This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The aminopyridine component is known to influence various signaling pathways, which can affect cellular proliferation and apoptosis. Below are some key mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation, potentially serving as an anticancer agent.
  • Receptor Modulation : Its structure allows it to bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown effectiveness in inhibiting growth in sensitive cancer cells without the biphasic dose-response often seen in other chemotherapeutics .

Case Studies

  • In vitro Studies : A study demonstrated that this compound significantly reduced the viability of cancer cells in culture, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Another investigation revealed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, further supporting its role as a potential therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoateC13H11FN2O2Different position of amino group; potential different bioactivity.
Methyl 4-(6-aminoquinolin-2-yl)-3-fluorobenzoateC13H10FN3O2Contains quinoline instead of pyridine; altered pharmacological properties.
Methyl 4-(5-amino-pyridin-2-yl)-benzoateC13H12N2O2Lacks fluorine; may exhibit different interaction profiles.

This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16)

InChI Key

KZJCSFAAZQOOQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F

Origin of Product

United States

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